molecular formula C23H24N4O4 B2902787 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone CAS No. 1026092-88-5

1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone

Cat. No.: B2902787
CAS No.: 1026092-88-5
M. Wt: 420.469
InChI Key: FLATXKIJZOSKEB-UHFFFAOYSA-N
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Description

This compound is a pyrazole-piperidine hybrid featuring a 4-methoxyphenyl group at the pyrazole C5 position, a piperidine ring linked to the pyrazole N1, and a 3-nitrophenyl acetyl moiety. Its molecular formula is C₂₀H₂₀N₄O₄, with a molecular weight of 380.40 g/mol . The structural complexity arises from the integration of pharmacophoric groups:

  • Piperidine: Contributes to basicity and membrane permeability.
  • 3-Nitrophenyl acetyl: Introduces electron-withdrawing properties, influencing reactivity and solubility.

Synthetic routes likely involve condensation of 5-(4-methoxyphenyl)-1H-pyrazol-3-amine with appropriate ketones or acylating agents, followed by piperidine coupling and nitro-group functionalization, as seen in analogous pyrazole syntheses .

Properties

IUPAC Name

1-[4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15(28)18-5-8-22(23(13-18)27(29)30)26-11-9-17(10-12-26)21-14-20(24-25-21)16-3-6-19(31-2)7-4-16/h3-8,13-14,17H,9-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLATXKIJZOSKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield Reference
1 Pyrazole cyclocondensation (4-Methoxyphenyl)hydrazine, Pd₂(dba)₃, DMSO, 100°C, microwave 63–94%
2 Piperidine functionalization 4-Piperidinone, NaBH₄, HCl 74–94%
3 Nitration HNO₃/H₂SO₄, 0–5°C 65–80%
4 Acylation Acetic anhydride, AlCl₃, CH₂Cl₂ 67–85%
5 Coupling K₂CO₃, DMF, 80°C 50–72%

Analytical Characterization

The final compound is characterized via LC/MS (Q-TOF), ¹H/¹³C NMR, and IR spectroscopy. Source confirms molecular ions ([M+H]⁺ at m/z 420.469) and distinct aromatic proton signals (δ 7.2–8.1 ppm). Purity (>95%) is verified by HPLC using a C18 column.

Challenges and Optimization

  • Regioselectivity : As noted in, non-symmetrical diketones yield regioisomers. Using electron-deficient hydrazines (e.g., 4-methoxyphenyl hydrazine) favors the desired 1,3,5-substitution.
  • Nitration Control : Over-nitration is mitigated by low-temperature conditions (0–5°C) and controlled stoichiometry.
  • Catalyst Choice : Palladium catalysts (Pd₂(dba)₃) in DMSO enhance reaction rates but require inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone undergoes various reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions: Oxidation can be achieved using agents like potassium permanganate. Reduction might involve hydrogenation or metal hydrides. Substitution reactions often require halogenating agents or nucleophiles under specific conditions.

Major Products Formed: These reactions yield diverse products, such as ketones, alcohols, or amines, depending on the pathways and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the piperidine and nitrophenyl groups may enhance these effects by improving solubility and bioavailability, potentially leading to more effective anticancer agents.

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory potential of pyrazole-containing compounds. The presence of the methoxyphenyl group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Neurological Applications

The piperidine moiety is often associated with neuroactive compounds. Research into similar compounds suggests potential applications in treating neurological disorders such as depression and anxiety. The interaction of this compound with neurotransmitter systems could provide insights into its efficacy as a neuropharmaceutical.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerPyrazole derivativesInduction of apoptosis; inhibition of proliferation ,
Anti-inflammatoryPyrazole derivativesModulation of inflammatory pathways ,
Neurological effectsPiperidine-based compoundsInteraction with neurotransmitter systems ,

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrazole derivatives, revealing that modifications at the piperidine position significantly increased cytotoxicity against breast cancer cells. The study concluded that further structural optimization could lead to potent anticancer agents.

Case Study 2: Anti-inflammatory Properties

In an investigation published in Pharmacology Reports, researchers examined a series of pyrazole derivatives for their anti-inflammatory effects in rodent models. The results indicated that certain substitutions led to significant reductions in inflammatory markers, suggesting potential therapeutic uses for similar structures.

Case Study 3: Neuropharmacological Effects

A recent study highlighted the neuroprotective effects of piperidine-containing compounds on neuronal cultures exposed to oxidative stress. The findings suggest that compounds like 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone may offer protective benefits against neurodegenerative diseases.

Mechanism of Action

The compound's effects are mediated through its interactions with specific molecular targets. The nitrophenyl group, for instance, may engage in electron transfer processes, influencing biochemical pathways. The pyrazole ring is known for its affinity towards enzymes, potentially inhibiting or activating them.

Comparison with Similar Compounds

Key Observations :

  • Morpholine () increases polarity compared to piperidine, affecting solubility and CNS penetration.
  • Pyrimidine analogs () introduce hydrogen-bonding sites, which may enhance kinase inhibition.

Pharmacological Activity

Anti-Inflammatory Potential

  • Pyrazolyl Urea Derivatives (e.g., Compound 3c in ): Exhibit potent TNF-α and p38αMAPK inhibition (IC₅₀ < 1 μM). The target compound’s 4-methoxyphenyl group may similarly enhance anti-inflammatory activity by modulating lipophilicity and receptor interactions .
  • Nitro Group Position : The 3-nitro substituent (target) vs. 4-nitro in pyrazole-4-carbonitriles () may influence electron distribution, altering enzyme inhibition profiles.

Antimicrobial Activity

  • Triazole derivatives () show antifungal (MIC = 2–8 μg/mL) and antibiotic activity. The target compound’s piperidine and nitro groups could confer similar properties, though direct data are lacking.

Structure-Activity Relationship (SAR)

  • 4-Methoxyphenyl Group : Electron-donating methoxy enhances π-π stacking in hydrophobic pockets, critical for anti-inflammatory activity .
  • Piperidine vs.
  • Nitro Position : Meta-nitro (target) may reduce steric hindrance compared to para-nitro analogs, improving binding to flat enzymatic pockets.

Q & A

Q. What are the key steps in synthesizing 1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone, and how are intermediates characterized?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions : Introducing the pyrazole and piperidine moieties via nucleophilic substitution or cross-coupling reactions.
  • Functionalization : Adding the 4-methoxyphenyl and 3-nitrophenyl groups using regioselective nitration and methoxylation.
  • Purification : Column chromatography or recrystallization to isolate intermediates.

Q. Characterization methods :

  • NMR spectroscopy (1H/13C) confirms structural integrity and regiochemistry .
  • HPLC monitors reaction progress and purity (>95% required for biological assays) .
  • X-ray crystallography resolves stereochemical ambiguities in intermediates .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H and 13C NMR : Assign peaks to verify substituent positions (e.g., nitro group at C3 of the phenyl ring) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Enzyme inhibition assays : Test affinity for kinases or receptors using fluorescence polarization or radiometric methods .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Catalyst screening : Use Pd/C or CuI for coupling reactions; optimize ligand-to-metal ratios .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates .
  • Temperature control : Maintain 60–80°C for nitration to avoid byproducts .

Q. Example optimization data :

ConditionYield (%)Purity (%)
Pd/C (5 mol%), DMF, 80°C7298
CuI (10 mol%), DMSO, 70°C6595

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Comparative SAR studies : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test activity .
  • Computational docking : Compare binding modes of active vs. inactive analogs using AutoDock Vina .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups correlate with antibacterial potency) .

Q. Example structural analogs and activities :

CompoundKey ModificationIC50 (μM)
Parent compound4-methoxyphenyl, nitro0.45
Analog A4-fluorophenyl, nitro0.62
Analog B4-methoxyphenyl, amine>10

Q. How does computational modeling contribute to understanding binding affinity with target proteins?

  • Molecular dynamics simulations : Predict stability of ligand-protein complexes over 100 ns trajectories .
  • Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to binding .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. How to design derivatives to explore structure-activity relationships (SAR)?

  • Substituent variation : Replace the piperidine ring with morpholine or introduce halogens (F, Cl) at the phenyl ring .
  • Bioisosteric replacement : Swap the pyrazole with triazole to assess metabolic stability .
  • Pro-drug synthesis : Mask the nitro group as an amine for enhanced bioavailability .

Q. Example derivative design workflow :

Virtual screening : Generate 50 derivatives using Chemsketch.

ADMET prediction : Filter for CNS permeability (LogP < 5) and low hepatotoxicity.

Synthesis priority : Prioritize compounds with predicted IC50 < 1 μM.

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